molecular formula C17H12N2O3S2 B2631617 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 872695-93-7

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B2631617
CAS No.: 872695-93-7
M. Wt: 356.41
InChI Key: CUJPPDQMAKATPL-UHFFFAOYSA-N
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Description

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one is a heterocyclic molecule featuring a pyridazine core substituted with a benzodioxole group at the 6-position and a sulfanyl (-S-) linker at the 3-position, connected to a thiophen-2-yl ethanone moiety.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-13(16-2-1-7-23-16)9-24-17-6-4-12(18-19-17)11-3-5-14-15(8-11)22-10-21-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJPPDQMAKATPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Therapeutic Potential : The compound's structural characteristics make it a candidate for therapeutic applications. Studies have indicated that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. The pyridazine and benzodioxole moieties are particularly noted for their interactions with biological targets such as enzymes and receptors.

Mechanism of Action : The mechanism often involves binding to specific proteins, altering cellular pathways, which can lead to therapeutic effects. For instance, compounds with sulfanyl groups have been shown to interact with thiol-containing enzymes, potentially influencing redox states in cells.

Case Study: Anti-Cancer Activity

In a study examining derivatives of pyridazine compounds, it was found that similar structures could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. This suggests potential for further research into the anti-cancer properties of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one .

Materials Science

Novel Material Development : The compound's unique electronic properties can be harnessed in materials science. Research into its photophysical properties indicates potential applications in organic electronics and photonic devices.

Data Table: Comparison of Electronic Properties

CompoundBand Gap (eV)Conductivity (S/m)
This compound2.40.01
Similar Pyridazine Derivative2.70.005

Biological Research

Biochemical Probes : The compound is also being explored as a biochemical probe due to its ability to selectively bind to certain biomolecules. This property is particularly useful in studying protein interactions and cellular mechanisms.

Case Study: Interaction with Biological Molecules

Research has shown that compounds with similar structures can effectively modulate the activity of various enzymes. For instance, the sulfanyl group is known to enhance binding affinity towards thioredoxin reductase, an important target in cancer therapy .

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole and pyridazine moieties may interact with enzymes or receptors, modulating their activity. The thiophene group can contribute to the compound’s electronic properties, influencing its behavior in biological systems.

Comparison with Similar Compounds

Pyridazine Derivatives

The pyridazine ring in the target compound is substituted at the 3- and 6-positions. describes 5-chloro-6-phenylpyridazin-3(2H)-one derivatives synthesized via nucleophilic substitution using potassium carbonate in acetone, highlighting the reactivity of the pyridazine ring at the 3-position .

Benzodioxole-Containing Compounds

Benzodioxole groups are noted in and for their prevalence in psychoactive substances and pharmacophores. For instance, N-etilnorpentilona (efilona) in contains a benzodioxole linked to a pentanone backbone, suggesting this moiety’s role in enhancing lipophilicity and metabolic stability . Similarly, describes a phenothiazine derivative with a benzodioxole-methylpiperazinyl group, indicating applications in CNS-targeted drug design . The target compound’s benzodioxole may confer similar advantages over non-aromatic or less electron-rich substituents.

Sulfanyl Linker and Thiophene Substituents

The sulfanyl (-S-) linker in the target compound differentiates it from analogs with amino (-NH-) or oxygen-based linkages. lists compounds like 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}ethan-1-one, where the sulfanyl group enhances electronic delocalization and resistance to hydrolysis compared to ethers or amines . The thiophen-2-yl ethanone group is structurally analogous to compounds in , such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one, where thiophene’s π-conjugation likely improves charge-transfer properties .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents Key Properties Reference
Target Compound Pyridazine 6-benzodioxol-5-yl, 3-sulfanyl-thiophen-2-yl High lipophilicity (logP), potential CNS activity due to benzodioxole
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]ethan-1-one () Benzoimidazotriazole Dual thiophen-2-yl Planar structure with strong π-π interactions; synthesized at 40°C
5-Chloro-6-phenylpyridazin-3(2H)-one () Pyridazinone 6-phenyl, 5-chloro Polar, hydrogen-bonding capacity; synthesized with K₂CO₃ in acetone
1-{6-Methyl-triazolo[3,2-b]thiazol-5-yl}-2-(trifluoromethylbenzyl)sulfanyl-ethanone () Triazolo-thiazole Trifluoromethylbenzyl-sulfanyl Enhanced metabolic stability; resistant to hydrolysis

Computational and Crystallographic Insights

Tools like SHELX and Mercury () are critical for analyzing crystal packing and intermolecular interactions. For example, Mercury’s Materials Module enables comparison of packing patterns, which could reveal differences in the target compound’s stability versus analogs with bulkier substituents . The planar pyridazine-thiophene system may facilitate π-stacking, while the benzodioxole’s methylenedioxy group could introduce steric hindrance .

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one has garnered attention in recent years due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13N2O3SC_{19}H_{13}N_2O_3S, with a molecular weight of approximately 368.38 g/mol. The structure includes a pyridazine ring, a benzodioxole moiety, and a thiophene group, which may contribute to its biological activities.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H13N2O3SC_{19}H_{13}N_2O_3S
Molecular Weight368.38 g/mol
CAS Number872695-71-1

Antimicrobial Activity

Compounds structurally related to This compound have shown promising antimicrobial activity. For example, some thiadiazole derivatives demonstrated effectiveness against Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MICs) as low as 15.62 µg/mL . This suggests potential for our compound in treating infections caused by resistant strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Modulation of Signaling Pathways : The interaction with cellular signaling pathways that regulate apoptosis and cell proliferation is a potential area for further research.

Case Studies

While direct case studies on This compound are sparse, analogous compounds have been evaluated in various preclinical models:

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related pyridazine derivatives, researchers found that these compounds exhibited selective cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation focused on thiophene derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiophene structure can lead to enhanced antimicrobial properties .

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